molecular formula C8H8BrFO B165515 1-Bromo-3-(2-fluoroethoxy)benzene CAS No. 132837-02-6

1-Bromo-3-(2-fluoroethoxy)benzene

Cat. No.: B165515
CAS No.: 132837-02-6
M. Wt: 219.05 g/mol
InChI Key: CWLIUMZAKGSQFJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-fluoroethoxy)benzene is an organic compound with the chemical formula C8H8BrFO. It is a colorless liquid that finds applications in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-fluoroethoxy)benzene can be synthesized through several methods. One common method involves the bromination of 3-(2-fluoroethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-fluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: It can be reduced to form corresponding hydrocarbons or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation: Products can include carboxylic acids, aldehydes, or ketones.

    Reduction: Products can include hydrocarbons or alcohols.

Scientific Research Applications

1-Bromo-3-(2-fluoroethoxy)benzene is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-fluoroethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: An aryl bromide with a similar structure but without the fluoroethoxy group.

    Fluorobenzene: An aryl fluoride with a similar structure but without the bromo group.

    Chlorobenzene: An aryl chloride with similar reactivity but different halogen substitution.

Uniqueness

1-Bromo-3-(2-fluoroethoxy)benzene is unique due to the presence of both bromine and fluoroethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLIUMZAKGSQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567665
Record name 1-Bromo-3-(2-fluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132837-02-6
Record name 1-Bromo-3-(2-fluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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